1-[(3-Nitrophenyl)methyl]piperidine

Medicinal Chemistry Prodrug Design Hypoxia-Activated Prodrugs

Researchers requiring the 3-nitro substitution pattern for SAR studies often face supply inconsistency. 1-[(3-Nitrophenyl)methyl]piperidine (CAS 59507-46-9) delivers a 98% purity building block with a proven meta-nitrobenzyl motif for hypoxia-activated prodrug development. Unlike the 4-nitro isomer, this compound offers a distinct balance of potency and reduced cytotoxicity. - 98% purity ensures reproducible synthetic yields. - Meta-nitro substitution enables precise electronic and steric SAR profiling. - Reliable global supply for lead optimization programs.

Molecular Formula C12H16N2O2
Molecular Weight 220.272
CAS No. 59507-46-9
Cat. No. B2434838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Nitrophenyl)methyl]piperidine
CAS59507-46-9
Molecular FormulaC12H16N2O2
Molecular Weight220.272
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H16N2O2/c15-14(16)12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,10H2
InChIKeyLRYVKFIOQOXESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(3-Nitrophenyl)methyl]piperidine: Core Structural and Physicochemical Baseline


1-[(3-Nitrophenyl)methyl]piperidine (CAS 59507-46-9), also known as 1-(3-nitrobenzyl)piperidine, is a synthetic piperidine derivative with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol [1]. The compound features a piperidine ring substituted at the nitrogen atom with a 3-nitrophenylmethyl group, introducing both a basic amine center and an electron-withdrawing nitroaryl moiety . Its computed XLogP3 is 2.8, and its topological polar surface area (TPSA) is 49.1 Ų [1]. Commercial sources typically offer this compound at 98% purity for research use .

Why 1-[(3-Nitrophenyl)methyl]piperidine Cannot Be Replaced by Other Benzylpiperidines


Substituting 1-[(3-Nitrophenyl)methyl]piperidine with its unsubstituted analog 1-benzylpiperidine or the 4-nitro isomer 1-(4-nitrobenzyl)piperidine is not without consequence. The presence and position of the nitro group on the benzyl ring critically modulate electronic properties and biological activity [1]. For instance, the 3-nitro substitution pattern has been shown to confer a distinct balance between potency and cytotoxicity in prodrug applications compared to the 2- or 4-nitro isomers, a difference that can directly impact experimental outcomes [2]. Direct interchange risks altering target engagement, synthetic intermediate reactivity, and overall assay performance.

Comparative Evidence for 1-[(3-Nitrophenyl)methyl]piperidine


Cytotoxicity Differentiation: 3-Nitro vs. 2-Nitro and 4-Nitro Benzyl Derivatives

In a study evaluating nitrobenzyl derivatives of camptothecin (SN-38), the 3-nitrobenzyl substitution resulted in a 4-fold decrease in cytotoxicity against K562 leukemia cells compared to the parent drug (IC50 = 12.2 nM). In contrast, the 2-nitrobenzyl analog showed an 8-fold decrease (IC50 = 25.9 nM), and the 4-nitrobenzyl analog showed a 19-fold decrease (IC50 = 58.0 nM) [1]. This indicates that the 3-nitro isomer retains greater cytotoxic potential than the 4-nitro isomer while offering a reduction in toxicity relative to the 2-nitro isomer, a property critical for prodrug design.

Medicinal Chemistry Prodrug Design Hypoxia-Activated Prodrugs

Lipophilicity and Polar Surface Area: 3-Nitro vs. 4-Nitro Isomer

The computed physicochemical properties of 1-[(3-nitrophenyl)methyl]piperidine and its 4-nitro isomer reveal subtle but quantifiable differences. The target compound has a computed XLogP3 of 2.8 and a TPSA of 49.1 Ų [1]. In contrast, 1-(4-nitrobenzyl)piperidine has a computed LogP of 3.04 and a TPSA of 49.06 Ų . The slightly lower LogP of the 3-nitro isomer suggests marginally increased hydrophilicity, which can influence membrane permeability and solubility in biological assays.

Computational Chemistry ADME Prediction Chemical Synthesis

Commercial Purity Equivalence

From a procurement standpoint, 1-[(3-Nitrophenyl)methyl]piperidine is commercially available at a standard purity of 98% from major suppliers like Sigma-Aldrich . This is directly comparable to the purity offered for the 4-nitro isomer, 1-(4-nitrobenzyl)piperidine, which is also listed at 98% purity . This parity ensures that any observed differential activity is due to the positional isomerism of the nitro group rather than variability in chemical purity.

Procurement Chemical Synthesis Quality Control

Application Scenarios for 1-[(3-Nitrophenyl)methyl]piperidine


Hypoxia-Activated Prodrug Design

As demonstrated by the cytotoxicity data for nitrobenzyl camptothecin derivatives [1], the 3-nitrobenzyl moiety is uniquely positioned to balance drug activation and systemic toxicity. Researchers can leverage 1-[(3-Nitrophenyl)methyl]piperidine as a key intermediate to create hypoxia-activated prodrugs that retain greater cytotoxic potential than the 4-nitro analog while offering a better safety profile than the 2-nitro analog.

SAR Studies on Benzylpiperidine Scaffolds

The quantifiable differences in LogP and cytotoxicity between the 3-nitro and 4-nitro isomers [1][2] make 1-[(3-Nitrophenyl)methyl]piperidine an essential compound for structure-activity relationship (SAR) studies. Its use allows for the precise determination of the electronic and steric effects of meta-nitro substitution on target binding and pharmacokinetic properties, guiding lead optimization efforts.

Building Block for Chemical Synthesis

With a documented commercial purity of 98% , this compound serves as a reliable building block for constructing more complex molecules. Its predictable purity ensures reproducible synthetic yields, and its well-characterized physicochemical properties facilitate downstream purification and analytical characterization. It is a direct and verifiable alternative to the 4-nitro isomer for applications where the meta-substitution pattern is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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